

# Molecular weight and formula of 6-Bromo-2,4-dimethylpyridin-3-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromo-2,4-dimethylpyridin-3-amine

**Cat. No.:** B1517229

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2,4-dimethylpyridin-3-amine**: Synthesis, Characterization, and Application

## Introduction

**6-Bromo-2,4-dimethylpyridin-3-amine** is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, an amine group, and two methyl groups, makes it a versatile synthetic building block. The strategic placement of these functional groups allows for a wide array of chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for constructing complex molecular architectures.<sup>[1]</sup> Furthermore, the aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including a notable number of kinase inhibitors.<sup>[1]</sup>

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's properties, a robust protocol for its synthesis and purification, methods for its characterization, and insights into its applications as a key intermediate in the development of novel therapeutics.

## Compound Profile & Physicochemical Data

The fundamental properties of **6-Bromo-2,4-dimethylpyridin-3-amine** are summarized below. Accurate knowledge of these parameters is crucial for its proper handling, storage, and application in synthetic chemistry.

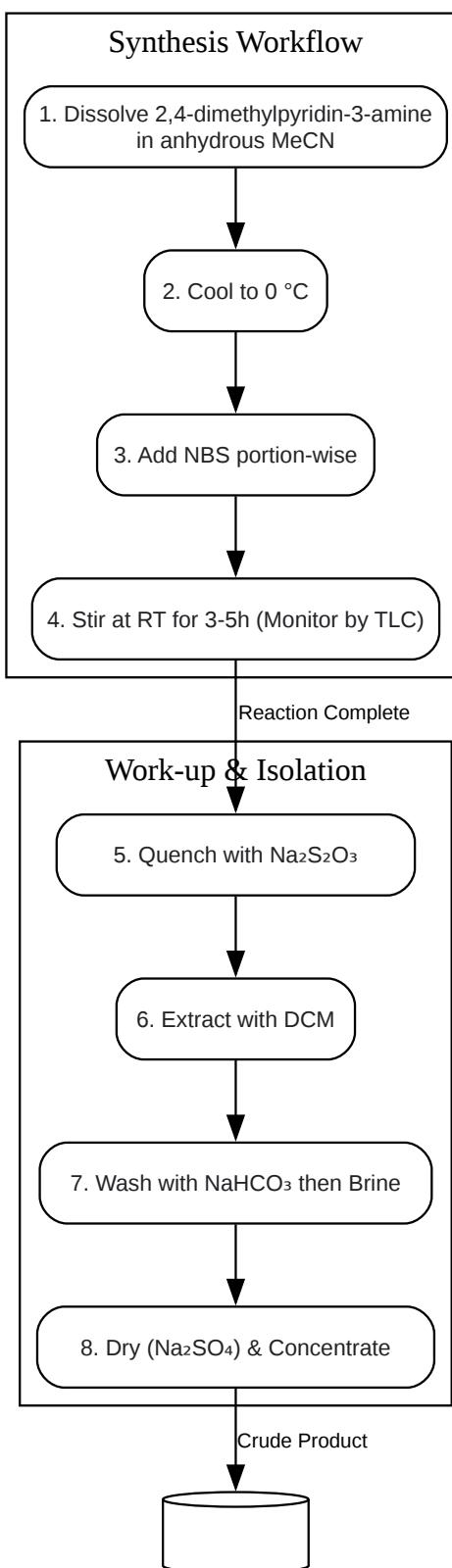
| Property           | Value                                          | Source(s)                               |
|--------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula  | C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight   | 201.06 g/mol                                   | <a href="#">[2]</a>                     |
| CAS Number         | 897733-12-9                                    | <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance         | Solid                                          |                                         |
| Purity             | ≥96% (Typical)                                 | <a href="#">[2]</a>                     |
| Storage Conditions | 4°C, protect from light                        | <a href="#">[2]</a>                     |
| SMILES             | NC1=C(C)C=C(Br)N=C1C                           | <a href="#">[2]</a>                     |
| InChI Key          | FLDDNTAAWZHAOT-<br>UHFFFAOYSA-N                |                                         |

## Synthetic Methodology: Regioselective Bromination

The synthesis of **6-Bromo-2,4-dimethylpyridin-3-amine** can be efficiently achieved through the direct electrophilic bromination of the precursor, 2,4-dimethylpyridin-3-amine. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. In this case, the para position (C6) is sterically accessible, making it the favored site for bromination. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and tends to minimize over-bromination side reactions that can occur with liquid bromine.[\[5\]](#)

## Experimental Protocol: Synthesis

This protocol details the synthesis of **6-Bromo-2,4-dimethylpyridin-3-amine** from 2,4-dimethylpyridin-3-amine.


Materials:

- 2,4-dimethylpyridin-3-amine
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane (DCM)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

#### Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile. The use of an inert atmosphere and anhydrous solvent is critical to prevent unwanted side reactions with moisture.
- Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. This temperature control is crucial to manage the exothermicity of the reaction and enhance regioselectivity. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, maintaining the internal temperature below 5 °C.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and then with brine. The brine wash helps to remove residual water from the organic layer.
- Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

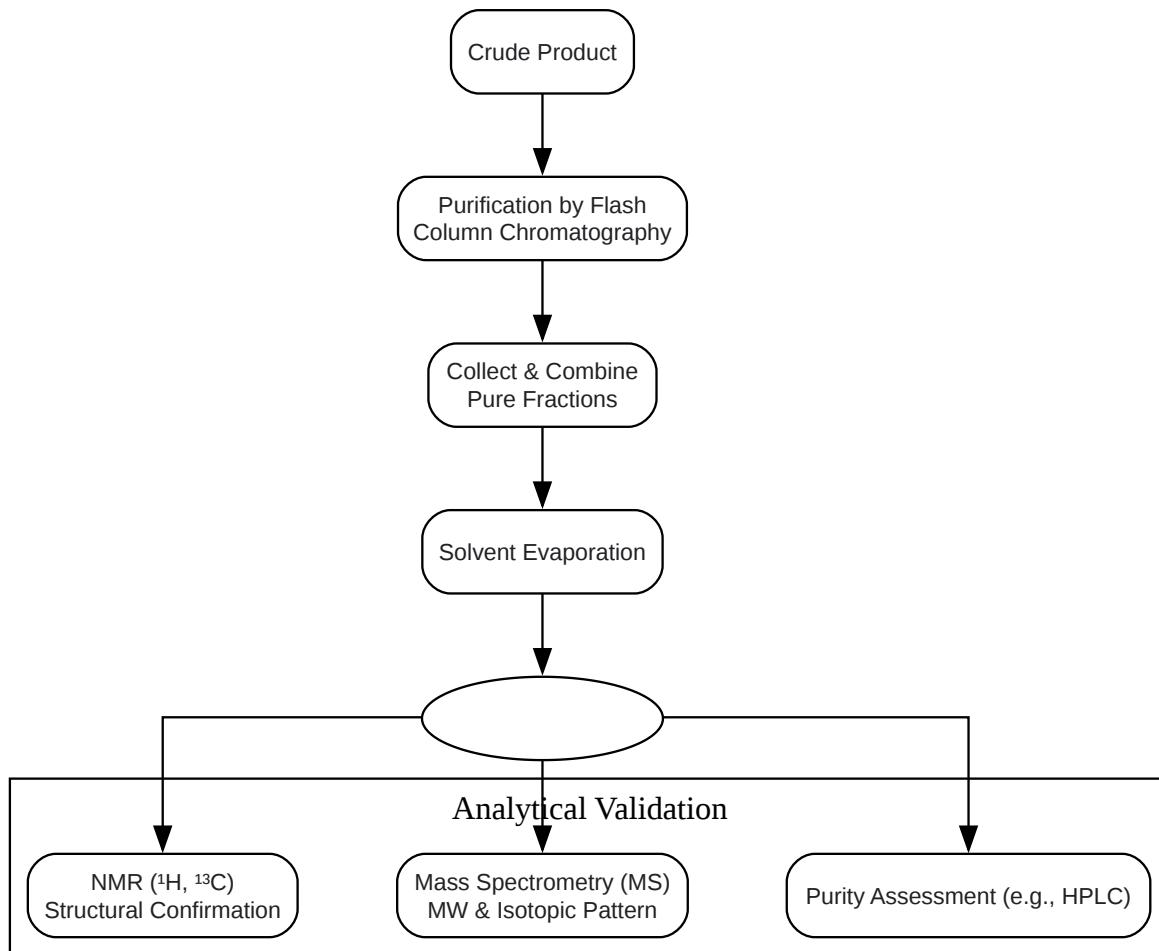


[Click to download full resolution via product page](#)

Diagram: Synthesis and Work-up Workflow

# Purification and Analytical Characterization

The crude product obtained from the synthesis typically contains minor impurities and residual solvent. Purification via flash column chromatography is a standard and effective method for isolating the desired compound.<sup>[5]</sup>


## Protocol: Purification

- Column Preparation: Pack a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes.
- Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.
- Elution: Elute the column with the chosen solvent gradient. The polarity of the eluent is gradually increased to separate the target compound from less polar and more polar impurities.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **6-Bromo-2,4-dimethylpyridin-3-amine**.

## Analytical Characterization

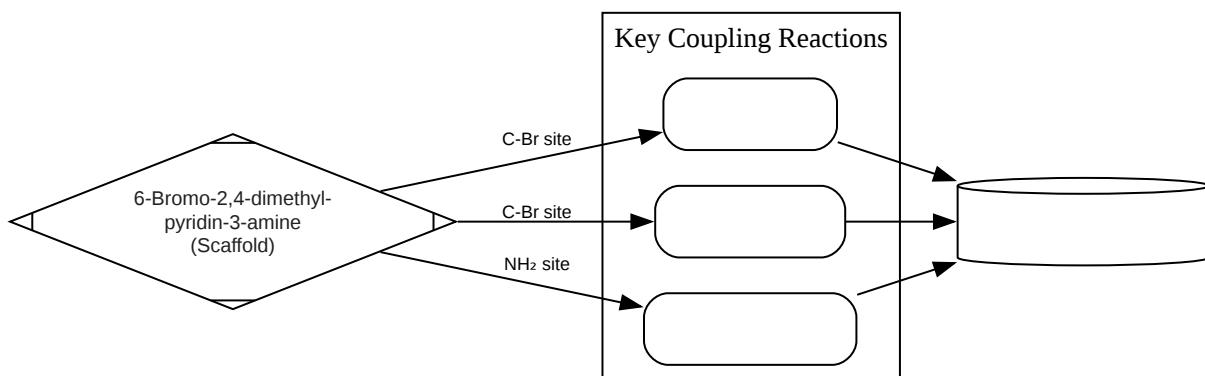
The identity, structure, and purity of the final compound must be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic shifts for the aromatic proton and the methyl groups, while the carbon NMR will confirm the number and type of carbon atoms.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.<sup>[6]</sup> The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) will be clearly visible in the mass spectrum, providing definitive evidence of its presence.



[Click to download full resolution via product page](#)

Diagram: Purification and Analysis Workflow


## Applications in Medicinal Chemistry and Drug Development

**6-Bromo-2,4-dimethylpyridin-3-amine** is not an end product but a valuable intermediate. Its bifunctional nature allows for sequential or orthogonal derivatization, making it an ideal scaffold for building libraries of drug-like molecules.

- Cross-Coupling Reactions: The C-Br bond serves as a synthetic handle for introducing molecular diversity. It readily participates in palladium-catalyzed reactions like the Suzuki

coupling (to form C-C bonds with boronic acids) and the Buchwald-Hartwig amination (to form C-N bonds with amines).[1][7] This enables the synthesis of a vast range of aryl- or heteroaryl-substituted aminopyridines, which are key structures in many targeted therapies.

- Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or used in reductive amination reactions to further functionalize the molecule, adding another dimension for structural modification.



[Click to download full resolution via product page](#)

Diagram: Role as a Scaffold in Library Synthesis

## Safety, Handling, and Storage

Proper safety precautions are essential when working with **6-Bromo-2,4-dimethylpyridin-3-amine**.

- Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[8] The GHS pictogram is GHS07 (exclamation mark), indicating it can be an irritant.[8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The compound should be protected from light.[2]

## Conclusion

**6-Bromo-2,4-dimethylpyridin-3-amine** is a pivotal intermediate for the synthesis of complex heterocyclic molecules. Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it a valuable tool for researchers in drug discovery. The ability to leverage its two distinct functional groups for diverse chemical transformations, particularly through powerful cross-coupling reactions, solidifies its role as a key building block in the development of novel pharmaceutical agents. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [chemscene.com](http://chemscene.com) [chemscene.com]
- 3. Page loading... [wap.guidechem.com](http://wap.guidechem.com)
- 4. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [\[bldpharm.com\]](http://bldpharm.com)
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. 6-Bromo-2,4-dimethylpyridin-3-amine | Sigma-Aldrich [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 9. [fishersci.no](http://fishersci.no) [fishersci.no]
- 10. [fishersci.com](http://fishersci.com) [fishersci.com]

- To cite this document: BenchChem. [Molecular weight and formula of 6-Bromo-2,4-dimethylpyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1517229#molecular-weight-and-formula-of-6-bromo-2-4-dimethylpyridin-3-amine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)